molecular formula C21H26N4O2 B1588467 Linaprazan CAS No. 248919-64-4

Linaprazan

Cat. No. B1588467
Key on ui cas rn: 248919-64-4
M. Wt: 366.5 g/mol
InChI Key: GHVIMBCFLRTFHI-UHFFFAOYSA-N
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Patent
US06900324B2

Procedure details

A reactor was charged with isopropyl 8-[(2,6-dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate (11.30 kg, 1 equiv., 27.02 mol) and THF (45 L), ethanolamine (18.97 kg, 11 equiv., 309.2 mol) was added at about 20° C. The suspension was heated to about 100° C. Some solvent was distilled off and then THF (35L) was added and the distillation was continued. The procedure of adding THF and distilling it off was repeated until complete conversion. To the suspension ethanol (140L) was added and the suspension was heated to reflux. To obtain a clear solution additional ethanol (13L) was added. The hot solution was filtered and then cooled. The white solid was filtered off, washed with ethanol and dried to yield the product as a white powder. (8271 g).
Name
isopropyl 8-[(2,6-dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
Quantity
11.3 kg
Type
reactant
Reaction Step One
Quantity
18.97 kg
Type
reactant
Reaction Step One
Name
Quantity
45 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:26]=[CH:25][CH:24]=[C:23]([CH3:27])[C:3]=1[CH2:4][NH:5][C:6]1[C:7]2[N:8]([C:18]([CH3:22])=[C:19]([CH3:21])[N:20]=2)[CH:9]=[C:10]([C:12](OC(C)C)=[O:13])[CH:11]=1.[CH2:28]([CH2:30][NH2:31])[OH:29]>C1COCC1>[CH3:27][C:23]1[CH:24]=[CH:25][CH:26]=[C:2]([CH3:1])[C:3]=1[CH2:4][NH:5][C:6]1[C:7]2[N:8]([C:18]([CH3:22])=[C:19]([CH3:21])[N:20]=2)[CH:9]=[C:10]([C:12]([NH:31][CH2:30][CH2:28][OH:29])=[O:13])[CH:11]=1

Inputs

Step One
Name
isopropyl 8-[(2,6-dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
Quantity
11.3 kg
Type
reactant
Smiles
CC1=C(CNC=2C=3N(C=C(C2)C(=O)OC(C)C)C(=C(N3)C)C)C(=CC=C1)C
Name
Quantity
18.97 kg
Type
reactant
Smiles
C(O)CN
Name
Quantity
45 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at about 20° C
DISTILLATION
Type
DISTILLATION
Details
Some solvent was distilled off
ADDITION
Type
ADDITION
Details
THF (35L) was added
DISTILLATION
Type
DISTILLATION
Details
the distillation
DISTILLATION
Type
DISTILLATION
Details
The procedure of adding THF and distilling it
ADDITION
Type
ADDITION
Details
To the suspension ethanol (140L) was added
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated to reflux
CUSTOM
Type
CUSTOM
Details
To obtain a clear solution additional ethanol (13L)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The hot solution was filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The white solid was filtered off
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=C(CNC=2C=3N(C=C(C2)C(=O)NCCO)C(=C(N3)C)C)C(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06900324B2

Procedure details

A reactor was charged with isopropyl 8-[(2,6-dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate (11.30 kg, 1 equiv., 27.02 mol) and THF (45 L), ethanolamine (18.97 kg, 11 equiv., 309.2 mol) was added at about 20° C. The suspension was heated to about 100° C. Some solvent was distilled off and then THF (35L) was added and the distillation was continued. The procedure of adding THF and distilling it off was repeated until complete conversion. To the suspension ethanol (140L) was added and the suspension was heated to reflux. To obtain a clear solution additional ethanol (13L) was added. The hot solution was filtered and then cooled. The white solid was filtered off, washed with ethanol and dried to yield the product as a white powder. (8271 g).
Name
isopropyl 8-[(2,6-dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
Quantity
11.3 kg
Type
reactant
Reaction Step One
Quantity
18.97 kg
Type
reactant
Reaction Step One
Name
Quantity
45 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:26]=[CH:25][CH:24]=[C:23]([CH3:27])[C:3]=1[CH2:4][NH:5][C:6]1[C:7]2[N:8]([C:18]([CH3:22])=[C:19]([CH3:21])[N:20]=2)[CH:9]=[C:10]([C:12](OC(C)C)=[O:13])[CH:11]=1.[CH2:28]([CH2:30][NH2:31])[OH:29]>C1COCC1>[CH3:27][C:23]1[CH:24]=[CH:25][CH:26]=[C:2]([CH3:1])[C:3]=1[CH2:4][NH:5][C:6]1[C:7]2[N:8]([C:18]([CH3:22])=[C:19]([CH3:21])[N:20]=2)[CH:9]=[C:10]([C:12]([NH:31][CH2:30][CH2:28][OH:29])=[O:13])[CH:11]=1

Inputs

Step One
Name
isopropyl 8-[(2,6-dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
Quantity
11.3 kg
Type
reactant
Smiles
CC1=C(CNC=2C=3N(C=C(C2)C(=O)OC(C)C)C(=C(N3)C)C)C(=CC=C1)C
Name
Quantity
18.97 kg
Type
reactant
Smiles
C(O)CN
Name
Quantity
45 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at about 20° C
DISTILLATION
Type
DISTILLATION
Details
Some solvent was distilled off
ADDITION
Type
ADDITION
Details
THF (35L) was added
DISTILLATION
Type
DISTILLATION
Details
the distillation
DISTILLATION
Type
DISTILLATION
Details
The procedure of adding THF and distilling it
ADDITION
Type
ADDITION
Details
To the suspension ethanol (140L) was added
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated to reflux
CUSTOM
Type
CUSTOM
Details
To obtain a clear solution additional ethanol (13L)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The hot solution was filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The white solid was filtered off
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=C(CNC=2C=3N(C=C(C2)C(=O)NCCO)C(=C(N3)C)C)C(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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